molecular formula C16H14N2OS B2890365 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline CAS No. 1203346-00-2

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline

Cat. No.: B2890365
CAS No.: 1203346-00-2
M. Wt: 282.36
InChI Key: DDYBXJIIKWZJGH-UHFFFAOYSA-N
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Description

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.36 g/mol. This compound is characterized by the presence of a methoxy group, a pyridin-3-ylmethylthio group, and an isoquinoline core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of Pyridin-3-ylmethylthio Group: The pyridin-3-ylmethylthio group is attached through nucleophilic substitution reactions, where a pyridin-3-ylmethyl halide reacts with a thiol derivative of the isoquinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Pyridin-3-ylmethyl halides, thiol derivatives, and nucleophiles under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, such as kinases or G-protein coupled receptors.

    Pathways Involved: Modulation of signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-isoquinoline: Lacks the pyridin-3-ylmethylthio group, resulting in different chemical properties and biological activities.

    1-((Pyridin-3-ylmethyl)thio)isoquinoline:

    5-Methoxy-1-(methylthio)isoquinoline: Contains a methylthio group instead of the pyridin-3-ylmethylthio group, affecting its chemical behavior and uses.

Uniqueness

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline is unique due to the presence of both the methoxy and pyridin-3-ylmethylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-methoxy-1-(pyridin-3-ylmethylsulfanyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-15-6-2-5-14-13(15)7-9-18-16(14)20-11-12-4-3-8-17-10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYBXJIIKWZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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